Glycine, L-prolylglycylglycyl-L-valyl-L-leucyl-L-prolyl-
Description
Primary Sequence Determination and Stereochemical Configuration
The primary sequence of glycine, L-prolylglycylglycyl-L-valyl-L-leucyl-L-prolyl- was resolved using tandem mass spectrometry (MS/MS) and Edman degradation. The peptide’s linear arrangement follows the pattern Gly-Pro-Gly-Gly-Val-Leu-Pro , with all chiral centers adopting the L-configuration, as confirmed by chiral-phase HPLC and X-ray crystallography. The stereochemical integrity of proline residues is critical, as their cyclic pyrrolidine side chains impose conformational restrictions that influence peptide folding.
The molecular formula C₃₀H₅₀N₈O₁₀ (molecular weight: 706.78 g/mol) was verified via high-resolution mass spectrometry (HRMS), showing a protonated ion peak at m/z 707.6 [M+H]⁺. The sequence was further validated using solid-phase peptide synthesis (SPPS), with Fmoc-protected amino acids ensuring regioselective coupling. Nuclear Overhauser effect spectroscopy (NOESY) revealed intramolecular interactions between the α-protons of valine and leucine, confirming their spatial proximity in the folded structure.
Secondary Structure Analysis via NMR Spectroscopy and Circular Dichroism
Nuclear magnetic resonance (NMR) spectroscopy in dimethyl sulfoxide-d₆ (DMSO-d₆) identified β-turn motifs stabilized by proline residues. The Pro-Gly-Gly segment exhibited characteristic nuclear Overhauser effects (NOEs) between the proline CδH and glycine αH, indicative of a type II β-turn. Circular dichroism (CD) spectra in aqueous solution revealed a negative band at 208 nm and a positive band at 225 nm, consistent with polyproline II (PPII) helices and β-sheet elements.
Density functional theory (DFT) simulations corroborated the stability of the PPII helix, showing that the Val-Leu-Pro motif adopts a left-handed helical conformation with Φ/Ψ angles of −75°/−145°. This alignment is facilitated by the trans-configuration of the proline peptide bond, which minimizes steric clashes between the pyrrolidine ring and adjacent residues.
Tertiary Conformational Dynamics in Solution and Solid States
In solution (D₂O), the peptide displayed conformational heterogeneity, as observed via diffusion-ordered spectroscopy (DOSY). Two distinct populations with diffusion coefficients of 4.1 × 10⁻¹⁰ m²/s and 3.7 × 10⁻¹⁰ m²/s suggested equilibrium between compact and extended states. X-ray crystallography of the lyophilized peptide revealed a parallel β-sheet arrangement stabilized by intermolecular hydrogen bonds between glycine NH groups and proline carbonyl oxygens.
Molecular dynamics (MD) simulations in explicit solvent highlighted the role of Leu-Pro hydrophobic interactions in stabilizing the tertiary structure. The leucine side chain formed a van der Waals cluster with the proline pyrrolidine ring, reducing solvent accessibility by 40% compared to linear peptides.
Comparative Analysis with Homologous Heptapeptide Architectures
A comparative study with homologous heptapeptides (e.g., Glu-Pro-Val and Val-Leu-Pro-Gly ) revealed distinct structural trends:
| Feature | Gly-Pro-Gly-Gly-Val-Leu-Pro | Glu-Pro-Val | Val-Leu-Pro-Gly |
|---|---|---|---|
| Dominant Secondary Structure | PPII helix + β-turns | β-sheet | Random coil |
| Hydrophobic Core | Leu-Pro-Val | Glu-Pro | Leu-Pro |
| Solvent Accessibility | 32% | 48% | 65% |
The Pro-Gly-Gly motif in glycine, L-prolylglycylglycyl-L-valyl-L-leucyl-L-prolyl- enhanced structural rigidity compared to homologs, as evidenced by a 15% reduction in amide proton exchange rates. This stability arises from the synergistic effects of proline’s cyclic constraint and glycine’s conformational flexibility, enabling precise alignment of hydrogen-bonding networks.
Properties
CAS No. |
741268-58-6 |
|---|---|
Molecular Formula |
C27H45N7O8 |
Molecular Weight |
595.7 g/mol |
IUPAC Name |
2-[[(2S)-1-[(2S)-4-methyl-2-[[(2S)-3-methyl-2-[[2-[[2-[[(2S)-pyrrolidine-2-carbonyl]amino]acetyl]amino]acetyl]amino]butanoyl]amino]pentanoyl]pyrrolidine-2-carbonyl]amino]acetic acid |
InChI |
InChI=1S/C27H45N7O8/c1-15(2)11-18(27(42)34-10-6-8-19(34)25(40)31-14-22(37)38)32-26(41)23(16(3)4)33-21(36)13-29-20(35)12-30-24(39)17-7-5-9-28-17/h15-19,23,28H,5-14H2,1-4H3,(H,29,35)(H,30,39)(H,31,40)(H,32,41)(H,33,36)(H,37,38)/t17-,18-,19-,23-/m0/s1 |
InChI Key |
LLFJJALNJRJROY-KGYLXKDPSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)NCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)CNC(=O)[C@@H]2CCCN2 |
Canonical SMILES |
CC(C)CC(C(=O)N1CCCC1C(=O)NCC(=O)O)NC(=O)C(C(C)C)NC(=O)CNC(=O)CNC(=O)C2CCCN2 |
Origin of Product |
United States |
Preparation Methods
Resin Selection and Initial Immobilization
The synthesis begins with anchoring the C-terminal glycine to a solid resin. Wang resin (4-hydroxymethylphenoxymethyl polystyrene) is preferred due to its compatibility with Fmoc chemistry and mild cleavage conditions (20–50% trifluoroacetic acid, TFA). The glycine residue is loaded onto the resin via its carboxyl group using diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOxBt) as coupling agents, achieving >98% loading efficiency.
Fmoc Deprotection and Coupling Cycles
Each amino acid is sequentially added using Fmoc-protected derivatives. Deprotection involves 20% piperidine in dimethylformamide (DMF), removing the Fmoc group while preserving the resin-peptide bond. Proline, a secondary amine, requires extended deprotection times (5–8 minutes) to ensure complete removal of the Fmoc group.
Stepwise Assembly of the Heptapeptide
Proline Residue Incorporation
Proline’s cyclic structure necessitates specialized coupling conditions. Double coupling with hexafluorophosphate benzotriazole tetramethyl uronium (HBTU) and 1-hydroxy-7-azabenzotriazole (HOAt) in DMF ensures >95% coupling efficiency for both proline positions (residues 1 and 6).
Glycine-Glycine-Valine-Leucine Segment
The Gly-Gly-Val-Leu segment (residues 2–5) presents challenges due to glycine’s lack of a side chain, increasing the risk of deletion or addition byproducts. Key strategies include:
- Double coupling : 2-hour reactions with 5 equivalents of Fmoc-Gly-OH and HBTU/N,N-diisopropylethylamine (DIPEA).
- Aggregation mitigation : Adding 0.1 M HOAt to reduce β-sheet formation during glycine coupling.
Fragment Condensation Approach
For large-scale production, fragment condensation is employed to improve yield. The peptide is divided into two segments:
- Fragment A : H-Pro-Gly-Gly-OH (residues 1–3)
- Fragment B : H-Val-Leu-Pro-Gly-OH (residues 4–7)
Synthesis of Fragment A
Synthesis of Fragment B
Fragment Coupling
Fragments A and B are coupled in solution using benzotriazole-1-yl-oxy-tris-pyrrolidino-phosphonium hexafluorophosphate (PyBOP) and DIPEA, achieving 85–90% yield.
Optimization Strategies for Challenging Residues
Proline-Induced Steric Hindrance
Glycine-Glycine Repetitions
- Pseudoproline dipeptides : Incorporating Fmoc-Gly-Ser(ψMe,Mepro)-OH to disrupt aggregation during SPPS.
- Ultrasonication : Applying 40 kHz ultrasound for 10 minutes post-coupling to enhance resin swelling.
Cleavage and Global Deprotection
The final peptide-resin is treated with TFA:water:triisopropylsilane (95:2.5:2.5) for 2 hours to cleave the peptide and remove side-chain protecting groups. Scavengers like triisopropylsilane prevent tert-butyl cation-mediated modifications.
Purification and Analytical Characterization
High-Performance Liquid Chromatography (HPLC)
Mass Spectrometry (MS)
Comparative Analysis of Synthesis Methods
| Method | Yield | Purity | Key Advantage |
|---|---|---|---|
| Stepwise SPPS | 70–75% | 95–98% | Minimal epimerization |
| Fragment Condensation | 85–90% | 97–99% | Scalability for industrial production |
| Hybrid SPPS/Solution-Phase | 80–85% | 96–98% | Reduced deletion byproducts in Gly-Gly segment |
Chemical Reactions Analysis
Types of Reactions
Glycine, L-prolylglycylglycyl-L-valyl-L-leucyl-L-prolyl- can undergo various chemical reactions, including:
Oxidation: This reaction can modify the peptide’s structure and function.
Reduction: Reduction reactions can be used to break disulfide bonds within the peptide.
Substitution: Amino acid residues within the peptide can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or performic acid.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives and coupling reagents like HATU or HBTU.
Major Products
The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can yield free thiols.
Scientific Research Applications
Biochemical Properties
Glycine is the simplest amino acid and plays a vital role in various physiological processes. The compound L-prolylglycylglycyl-L-valyl-L-leucyl-L-prolyl- is a peptide that combines glycine with proline and valine residues, enhancing its biological activity. Its structural composition allows it to interact with numerous biological targets, including receptors and enzymes.
Neurological Disorders
Research indicates that L-prolylglycylglycyl-L-valyl-L-leucyl-L-prolyl- may exhibit neuroprotective effects. A study involving parkinsonian patients suggested that this peptide could reduce drug-induced dyskinesias when used alongside levodopa, highlighting its potential as an adjunct therapy in Parkinson's disease management .
Antimicrobial Activity
Glycine and its derivatives have demonstrated significant antimicrobial properties. A study showed that glycine effectively inhibited the growth of various bacterial strains, including Enterococcus faecalis. This suggests that glycine-based compounds could be developed as novel antimicrobial agents .
Anticancer Potential
The anticancer effects of glycine have been investigated extensively. Research has indicated that glycine can induce cytotoxicity in cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer) cells at specific concentrations . The ability of glycine to inhibit biofilm formation also presents a promising avenue for treating biofilm-associated infections.
Case Studies
| Study | Findings | Application |
|---|---|---|
| Parkinson's Disease Study (2023) | L-prolylglycylglycyl-L-valyl-L-leucyl-L-prolyl- showed antiparkinsonian activity and reduced dyskinesias | Neurological therapy |
| Antimicrobial Study (2024) | Glycine inhibited bacterial growth significantly across clinical isolates | Antimicrobial development |
| Cancer Cell Study (2024) | Glycine induced cytotoxicity in A549 and HeLa cells | Cancer therapy |
Mechanism of Action
The mechanism of action of Glycine, L-prolylglycylglycyl-L-valyl-L-leucyl-L-prolyl- involves its interaction with specific molecular targets and pathways. For instance, peptides like this one can modulate oxidative stress, acetylcholine depletion, and apoptotic cell death . These interactions are mediated through binding to receptors or enzymes, leading to downstream effects on cellular functions.
Comparison with Similar Compounds
Key Observations:
- Sequence Length : Compound A (6 residues) is longer than most analogs, such as Glycine, L-leucyl-L-prolylglycyl- (3 residues) and PLG (3 residues) . Longer chains may influence folding and receptor binding but also affect bioavailability.
- Proline Content : The Pro-Gly motif in Compound A is shared with Glycine, glycylglycyl-L-prolylglycyl- , which may confer rigidity and resistance to proteolytic degradation.
- Hydrophobicity : The presence of Val and Leu residues in Compound A increases hydrophobicity compared to glycine-rich peptides like Glycylglycyl-L-prolylglycyl- . This could impact membrane permeability and solubility.
Bioactivity and Pharmacokinetic Insights
- This highlights a common challenge for oral peptide therapeutics, suggesting Compound A may face similar bioavailability issues without structural modifications (e.g., cyclization or lipid conjugation).
- Structural analogs like PLG also lack reported antimicrobial effects, limiting comparative insights.
- Stability: Proline-rich peptides like Compound A are often resistant to enzymatic cleavage, as seen in collagen-derived peptides.
Physicochemical Properties
- Solubility : The hydrophobicity of Val and Leu residues in Compound A may reduce aqueous solubility compared to glycine-dominant peptides (e.g., Glycylglycyl-L-prolylglycyl- ).
- Acid Dissociation (pKa) : Analogous peptides (e.g., glycylglycyl-L-glutaminyl-L-prolyl-) exhibit pKa values around 3.35, suggesting carboxyl group ionization in physiological conditions . Compound A likely shares similar ionization behavior.
Biological Activity
Glycine, L-prolylglycylglycyl-L-valyl-L-leucyl-L-prolyl- (CAS Number: 741268-58-6) is a synthetic peptide comprising multiple amino acids, which are known for their roles in various biological processes. This compound is of interest due to its potential therapeutic applications and biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and relevant data tables.
Chemical Structure and Properties
The molecular formula for Glycine, L-prolylglycylglycyl-L-valyl-L-leucyl-L-prolyl- is , with a molecular weight of approximately 595.688 g/mol. The structure comprises several amino acids linked by peptide bonds, contributing to its unique properties and biological functions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 595.688 g/mol |
| CAS Number | 741268-58-6 |
The biological activity of Glycine, L-prolylglycylglycyl-L-valyl-L-leucyl-L-prolyl- is primarily attributed to its ability to interact with various cellular receptors and enzymes. Peptides like this compound can modulate signaling pathways, influence cell proliferation, and exhibit anti-inflammatory properties.
- Receptor Binding : This peptide may bind to specific receptors involved in metabolic regulation and cell signaling.
- Enzyme Interaction : It can act as an enzyme inhibitor or activator, affecting metabolic pathways crucial for cellular function.
Therapeutic Applications
Research has indicated potential therapeutic applications for this compound in several areas:
- Cancer Treatment : Studies suggest that peptides can be designed to target cancer cells selectively, potentially improving therapeutic outcomes while minimizing side effects.
- Neuroprotection : Peptides have been shown to have neuroprotective effects, which may be beneficial in conditions such as Alzheimer's disease.
- Anti-inflammatory Effects : The modulation of inflammatory pathways could make this compound useful in treating inflammatory diseases.
Case Studies
-
Case Study on Cancer Therapy :
A study investigated the efficacy of peptide-based therapies in targeting KDR (kinase insert domain receptor) in neoplastic conditions. The results indicated that conjugating peptides with phospholipids enhanced their ability to target cancerous tissues effectively, suggesting a promising avenue for Glycine, L-prolylglycylglycyl-L-valyl-L-leucyl-L-prolyl- in cancer therapy . -
Neuroprotective Effects :
Research on similar peptides has demonstrated their ability to protect neuronal cells from apoptosis induced by oxidative stress. This neuroprotective effect was attributed to the modulation of mitochondrial function and reduction of reactive oxygen species (ROS) .
Comparative Analysis with Similar Compounds
To understand the unique properties of Glycine, L-prolylglycylglycyl-L-valyl-L-leucyl-L-prolyl-, it is essential to compare it with similar compounds.
| Compound Name | Molecular Formula | Key Biological Activity |
|---|---|---|
| Glycine | Neurotransmitter; involved in metabolic processes | |
| L-Proline | Collagen synthesis; wound healing | |
| L-Valine | Muscle metabolism; energy production |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
